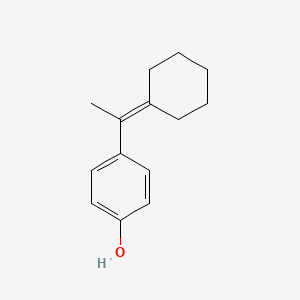
4-(1-Cyclohexylideneethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclohexylideneethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenol group attached to a cyclohexylideneethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexylideneethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions . Another method includes the use of magnetic nanoparticles as catalysts to facilitate the reaction . The reaction conditions typically involve moderate temperatures and the presence of a base to promote the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the use of high-temperature and high-pressure conditions. For example, the Dow process, which involves the reaction of chlorobenzene with sodium hydroxide, is a well-known method for producing phenols . This process can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyclohexylideneethyl)phenol undergoes various chemical reactions, including:
Reduction: The reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and bromo derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(1-Cyclohexylideneethyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-Cyclohexylideneethyl)phenol primarily involves its antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparación Con Compuestos Similares
4-(1-Cyclohexylideneethyl)phenol can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): A simpler phenolic compound with similar antioxidant properties.
4-(2-Hydroxyethyl)phenol (Tyrosol): Another phenolic compound with antioxidant and anti-inflammatory properties.
4-(2-Hydroxyethyl)-1,2-benzenediol (Hydroxytyrosol): Known for its potent antioxidant activity.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other phenolic compounds.
Propiedades
Número CAS |
919789-92-7 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
4-(1-cyclohexylideneethyl)phenol |
InChI |
InChI=1S/C14H18O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-10,15H,2-6H2,1H3 |
Clave InChI |
YWDDXBBETUKLLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCCC1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















